molecular formula C19H13ClN2S B5907489 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile

Cat. No.: B5907489
M. Wt: 336.8 g/mol
InChI Key: BTLKLMOPNZRFML-MHWRWJLKSA-N
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Description

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile, also known as CTAM, is a chemical compound that has gained significant attention in the field of scientific research. CTAM is a member of the acrylonitrile family and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile is not fully understood. However, it has been suggested that this compound inhibits the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. This compound has also been found to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to play a role in inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile is its high potency and selectivity. It has been found to exhibit low toxicity and high efficacy in various cell and animal models. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the optimization of the chemical structure of this compound to improve its solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile involves the reaction of 4-chlorophenyl isothiocyanate with 4-methylphenylacetonitrile in the presence of a base. The reaction takes place at room temperature, and the product is obtained in high yield. The purity of the compound is ensured through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-tumor properties. This compound has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2S/c1-13-2-4-14(5-3-13)10-16(11-21)19-22-18(12-23-19)15-6-8-17(20)9-7-15/h2-10,12H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLKLMOPNZRFML-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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